(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is an organic compound classified under the category of 2,3,5-trisubstituted thiophenes, which are characterized by a thiophene ring that is trisubstituted at the C-2, C-3, and C-5 positions. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. It has been assigned the CAS number 1778636-43-3 and has a molecular formula of with a molecular weight of approximately 217.31 g/mol .
The synthesis of (2S,4S)-4-amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide involves several key methods:
The molecular structure of (2S,4S)-4-amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is characterized by:
The structural representation can be summarized as follows:
CC1CC2=C(S1(=O)=O)SC=CC2NThis structure allows for various interactions with biological targets due to its unique arrangement of atoms .
(2S,4S)-4-amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide can participate in several chemical reactions:
These reactions are essential for modifying the compound for use in drug development and other applications .
The mechanism of action for (2S,4S)-4-amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is not fully elucidated but is believed to involve:
Data supporting these mechanisms often come from preclinical studies and require further validation through clinical trials .
The physical and chemical properties of (2S,4S)-4-amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide include:
These properties influence its behavior in biological systems and its suitability for various applications .
(2S,4S)-4-amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide has several scientific uses:
Its unique structure and properties make it a valuable compound in medicinal chemistry and drug discovery .
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: